Dipropyl trisulfide

Catalog No.
S598611
CAS No.
6028-61-1
M.F
C6H14S3
M. Wt
182.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipropyl trisulfide

CAS Number

6028-61-1

Product Name

Dipropyl trisulfide

IUPAC Name

1-(propyltrisulfanyl)propane

Molecular Formula

C6H14S3

Molecular Weight

182.4 g/mol

InChI

InChI=1S/C6H14S3/c1-3-5-7-9-8-6-4-2/h3-6H2,1-2H3

InChI Key

GAZXPZNJTZIGBO-UHFFFAOYSA-N

SMILES

CCCSSSCCC

Solubility

almost insoluble in water; soluble in alcohol and oils

Synonyms

di-n-propyl trisulfide, dipropyl trisulfide

Canonical SMILES

CCCSSSCCC

Flavor and Fragrance Industry

Nematicidal Activities

Dipropyl trisulfide is a chemical compound with the molecular formula C6H14S3C_6H_{14}S_3 and a CAS Registry Number of 6028-61-1. It is classified as an organosulfur compound, characterized by a sulfur chain that contributes to its distinctive properties. This compound is primarily known for its strong garlic-like odor and is found in various species of the Allium family, such as garlic and onion. Dipropyl trisulfide is a colorless to pale yellow liquid at room temperature, with a boiling point of approximately 72°C .

Studies suggest dipropyl trisulfide exhibits anticancer properties against prostate cancer cells. The mechanism might involve inducing apoptosis (programmed cell death) and inhibiting cell proliferation []. Additionally, it might possess immunomodulatory effects by suppressing the production of prostaglandin E2 (PGE2), an inflammatory molecule []. Further research is needed to fully understand these mechanisms.

Typical of organosulfur compounds. It can undergo oxidation and reduction reactions, forming polysulfides or sulfoxides under specific conditions. For example, it has been shown to react with glutathione, which may influence its biological activity . Additionally, dipropyl trisulfide can interact with other thiol compounds, affecting its reactivity and potential applications in biological systems .

Research indicates that dipropyl trisulfide exhibits notable biological activities, particularly in the context of antiplatelet effects. In studies involving murine platelets, dipropyl trisulfide demonstrated the ability to inhibit platelet aggregation induced by various agents such as thrombin and collagen. This inhibition is believed to be mediated through interactions with sulfhydryl groups . Furthermore, its structural similarity to diallyl trisulfide suggests potential antioxidant properties, although dipropyl trisulfide's reactivity with glutathione is lower than that of its analog .

Dipropyl trisulfide can be synthesized through several methods:

  • Direct Sulfurization: This method involves the reaction of propyl iodide with elemental sulfur under controlled conditions.
  • Alkylation of Polysulfides: By reacting polysulfides with propyl halides, dipropyl trisulfide can be formed.
  • From Garlic Extracts: Given its natural occurrence in garlic, extraction from Allium species can yield dipropyl trisulfide alongside other organosulfur compounds .

Dipropyl trisulfide has several applications across different fields:

  • Flavoring Agent: Due to its potent garlic-like flavor, it is used in food products to enhance taste.
  • Pharmaceuticals: Its antiplatelet activity suggests potential therapeutic uses in cardiovascular health.
  • Lubricants: The compound has been studied for its tribological properties when mixed with mineral oils and synthetic lubricants, potentially improving performance under extreme pressure conditions .
  • Agricultural Chemicals: Its antimicrobial properties may find use in pest control formulations.

Studies have focused on the interactions of dipropyl trisulfide with various biological molecules. Notably, it has been shown to interact with glutathione and other thiols, influencing its biological activity and potential therapeutic effects. The compound's ability to inhibit platelet aggregation highlights its interaction with cellular signaling pathways involved in thrombosis . Furthermore, research into its reactivity with other sulfides and thiols continues to provide insights into its mechanisms of action.

Dipropyl trisulfide shares similarities with several other organosulfur compounds. Here are some notable comparisons:

Compound NameMolecular FormulaKey Features
Diallyl TrisulfideC6H10S3C_6H_{10}S_3Stronger antiplatelet activity than dipropyl; derived from garlic.
Dimethyl TrisulfideC6H14S3C_6H_{14}S_3Similar structure; used in flavoring but less potent biologically.
3,5-Diisopropyl-1,2,4-trithiolaneC9H18S3C_9H_{18}S_3Exhibits unique tribological properties; used in lubricants.

Uniqueness of Dipropyl Trisulfide: While sharing structural similarities with these compounds, dipropyl trisulfide's unique combination of flavoring properties and biological activity sets it apart for specific applications in food science and medicine.

Physical Description

colourless liquid with powerful, diffusive garlic-like odou

XLogP3

3.1

Density

0.952

UNII

U4529NM2C1

GHS Hazard Statements

Aggregated GHS information provided by 1438 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6028-61-1

Wikipedia

Dipropyl trisulfide

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Trisulfide, dipropyl: ACTIVE

Dates

Modify: 2023-08-15

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